molecular formula C67H104O32 B591429 Soyosaponin Ac CAS No. 133882-74-3

Soyosaponin Ac

Cat. No. B591429
CAS RN: 133882-74-3
M. Wt: 1421.537
InChI Key: ZWQKNJJAVDRYFR-KGVVPESCSA-N
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Description

Soyosaponin Ac is a natural compound that belongs to the chemical family of Triterpenoids . It is extracted from the seeds of Glycine max . The molecular formula of this compound is C67H104O32 and it has a molecular weight of 1421.5 .


Synthesis Analysis

The synthesis of this compound involves several genes related to the soyasaponin biosynthetic pathway . These genes show significant changes in their expression patterns in different soybean cultivars . The UGT73F4 gene, in particular, could be responsible for the biosynthesis of this compound .


Molecular Structure Analysis

The molecular structure of this compound is complex. It involves a variety of chemical groups and bonds, which contribute to its unique properties .


Chemical Reactions Analysis

This compound is involved in a variety of chemical reactions. For instance, it plays a crucial role in the soyasaponin biosynthetic pathway .

Scientific Research Applications

Colon Anticarcinogenic Activity

Soyasaponins have shown potential in colon cancer prevention. Their anticarcinogenic activity is attributed to their ability to suppress the growth of HT-29 colon cancer cells. Studies indicate that the aglycones soyasapogenol A and B are particularly potent, suggesting that soyasaponins could be significant dietary chemopreventive agents against colon cancer after alteration by microflora (Gurfinkel & Rao, 2003).

Biological Functionality and Health Benefits

Soyasaponins possess a range of biological properties, including anti-inflammatory, antimutagenic, anticarcinogenic, antimicrobial, and hepato- and cardiovascular-protective activities. These properties position soyasaponins as valuable components in functional foods, offering a pathway to harness their health benefits (Guang, Chen, Sang, & Cheng, 2014).

Impact on Plant and Human Health

Research into the biological roles of soyasaponins in plant defense and their implications for human health has been expanding. Soyasaponins' effects on rhizosphere microbial interactions, biosynthetic regulation, and their potential therapeutic applications underscore their multifaceted impact. This integrative approach to understanding soyasaponins could unlock new avenues for their application in both plant and human health sectors (Yates, Roberson, Ramsue, & Song, 2021).

Anti-obesity Effects

Investigations into soyasaponins Aa and Ab have demonstrated their ability to inhibit adipocyte differentiation and reduce the expression of various adipogenic marker genes in 3T3‐L1 adipocytes, highlighting their potential as anti-obesity agents. These effects are mediated through the downregulation of the transcription factors PPARγ and C/EBPα (Yang, Ahn, Lee, Shin, Tsukamoto, Suh, Mei, & Chung, 2015).

Antioxidant and Quinone Reductase Activity

Soyasaponins exhibit significant antioxidant capacity and can induce quinone reductase (QR) activity in Hepa1c1c7 murine hepatoma cell line, suggesting their role as chemopreventive agents. This antioxidant activity further supports the therapeutic potential of soyasaponins in preventing oxidative stress-related diseases (Hwang, 2017).

Hypoglycemic Activity

Soyasaponins have demonstrated significant inhibitory activities against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, indicating their potential hypoglycemic activity. This suggests a promising avenue for the development of soyasaponin-based interventions for diabetes management (Bianco, Pascale, Carbone, Acquavia, Cataldi, Schmitt‐Kopplin, Buchicchio, Russo, & Milella, 2018).

Inflammation Inhibition

Soyasaponins can blunt inflammation by inhibiting the reactive oxygen species-mediated activation of the PI3K/Akt/NF-kB pathway. This mechanism of action provides a molecular basis for the anti-inflammatory effects of soyasaponins, offering insights into their potential therapeutic applications in inflammatory diseases (Zha, Chen, Sun, Mao, Chu, Deng, Cai, Li, Liu, & Cao, 2014).

Mechanism of Action

Target of Action

Soyosaponin Ac primarily targets the Toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88) . These proteins play a crucial role in the innate immune system, serving as primary sensors for pathogens and initiating inflammatory responses .

Mode of Action

This compound interacts with its targets by downregulating MyD88 expression and suppressing the recruitment of TLR4 and MyD88 into lipid rafts . This interaction results in a decrease in the levels of tumor necrosis factor alpha (TNFα), interleukin (IL)-6, and nitric oxide (NO) in serum . It also reduces the mRNA levels of TNFα, IL-6, IL-1β, cyclooxygenase 2 (COX-2), and inducible nitric oxide synthase (iNOS) .

Biochemical Pathways

The primary biochemical pathways affected by this compound include the TLR4/MyD88 signaling pathway and the nuclear factor kappa B (NF-κB) pathway . Downstream effects of these pathways include the modulation of inflammatory responses and the regulation of immune cell activity .

Pharmacokinetics

It is known that soyasaponins are present in various parts of the soybean plant, including the roots , suggesting that they may be readily absorbed and distributed within the plant

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in inflammation . This is achieved through the downregulation of MyD88 expression, suppression of TLR4 and MyD88 recruitment into lipid rafts, and the subsequent decrease in pro-inflammatory cytokines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the secretion of soyasaponins, including this compound, from soybean roots peaks during early vegetative stages . Additionally, climatic factors at specific growth stages can affect the concentration of soyasaponins in soybean

Safety and Hazards

Soyosaponin Ac is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Future research on Soyosaponin Ac could focus on its potential health benefits and its role in disease prevention . There is also interest in improving the commercial properties of soyasaponin in soybean cultivars .

Biochemical Analysis

Biochemical Properties

Soyosaponin Ac interacts with various enzymes, proteins, and other biomolecules. For instance, the UGT73F4 gene has been identified as being responsible for the biosynthesis of this compound . This gene showed significant changes in its expression patterns in two soybean cultivars, and this compound contents were also altered under several abiotic stress conditions .

Cellular Effects

This compound has been reported to have various effects on cells. For instance, it has been shown to have protective effects against the production of hydrogen peroxide-induced reactive oxygen species in cells . The cellular antioxidant activity of this compound was found to be in a dose-dependent manner at concentrations ranging between 25 and 400 μg/mL in 24 hours .

Molecular Mechanism

The molecular mechanisms underlying this compound’s bioactivities are associated with the inhibitory modulation on signaling pathways including nuclear factor kappa B (NF-κB), phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) and mitogen activated protein kinases (MAPKs) .

Temporal Effects in Laboratory Settings

The secretion of this compound peaked during early vegetative stages . In particular, this compound was the major compound secreted by soybean roots .

Dosage Effects in Animal Models

This compound has been reported to have an anti-obesity effect in mice fed a high-fat diet . The anti-obesity effect of this compound was stronger than that of group B soyasaponin glycosides, without a loss in muscle weight .

Metabolic Pathways

This compound is involved in the soyasaponin biosynthetic pathway . Several genes related to this pathway showed significant changes in their expression patterns in two soybean cultivars .

Transport and Distribution

GmMATE100, a transporter protein, has been identified as being responsible for the transport of this compound from the cytoplasm to the vacuole . This transporter is localized to the vacuolar membrane in both plant and yeast cells .

Subcellular Localization

This compound is localized to the vacuolar membrane in both plant and yeast cells . This localization is facilitated by the GmMATE100 transporter .

properties

IUPAC Name

5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[[9-[3,5-dihydroxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C67H104O32/c1-26-39(75)41(77)45(81)58(88-26)97-50-42(78)40(76)34(22-68)92-59(50)98-51-44(80)43(79)49(56(84)85)96-60(51)94-38-16-17-64(9)36(65(38,10)25-69)15-18-67(12)37(64)14-13-31-32-21-62(6,7)54(83)55(63(32,8)19-20-66(31,67)11)99-57-46(82)47(33(74)23-87-57)95-61-53(91-30(5)73)52(90-29(4)72)48(89-28(3)71)35(93-61)24-86-27(2)70/h13,26,32-55,57-61,68-69,74-83H,14-25H2,1-12H3,(H,84,85)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQKNJJAVDRYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(C(C8OC9C(C(C(CO9)O)OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H104O32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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